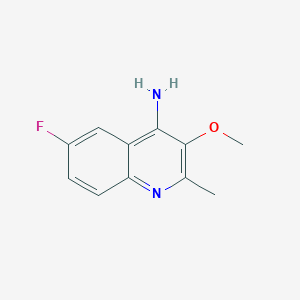

6-Fluoro-3-methoxy-2-methylquinolin-4-amine

Description

Properties

IUPAC Name |

6-fluoro-3-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGKPBDYAQSBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Versatility of the Quinoline Scaffold: An In-depth Technical Guide for Drug Discovery Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" status in drug discovery.[1] This core structure is integral to a multitude of natural products and synthetic compounds, bestowing upon them a vast spectrum of pharmacological activities. The adaptability of the quinoline ring system allows for extensive structural modifications, enabling the development of derivatives with potent and selective biological actions.[1] Consequently, quinoline and its analogs have captured the attention of researchers and drug development professionals, leading to their investigation in a wide array of diseases.[1]

This technical guide offers a comprehensive exploration of the significant biological activities of quinoline derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the subject, supported by quantitative data, explicit experimental protocols, and mechanistic diagrams to facilitate further research and development.

Part 1: Anticancer Activity of Quinoline Derivatives

Quinoline derivatives are a prominent class of compounds in oncological research, with several approved drugs and numerous candidates in clinical trials featuring this scaffold.[2][3][4] Their anticancer effects are mediated through a variety of mechanisms, including the inhibition of crucial cellular processes like cell proliferation, angiogenesis, and migration, as well as the induction of programmed cell death (apoptosis).[2][5]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is frequently linked to their ability to interact with diverse molecular targets essential for tumor growth and survival.[6]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that are pivotal in regulating numerous signaling pathways involved in cell growth, differentiation, and survival.[7] Quinoline-based compounds have been designed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[8][9]

-

Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors.[6][10] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[11]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another key anticancer strategy. Some quinoline derivatives bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[2][6][12]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.[11]

Quantitative Analysis of Anticancer Activity

The potency of quinoline derivatives as anticancer agents is commonly expressed by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [13] |

| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [13] |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [13] |

| Quinoline-Chalcone Hybrid | K-562 (Leukemia) | 7.72 | [12] |

| Quinoline-Chalcone Hybrid | HOP-92 (Lung) | 2.37 | [12] |

| Quinoline-Chalcone Hybrid | SNB-75 (CNS) | 2.38 | [12] |

| Quinoline-Chalcone Hybrid | RXF 393 (Renal) | 2.21 | [12] |

| Quinoline-Chalcone Hybrid | HS 578T (Breast) | 2.38 | [12] |

| Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 82.9% growth reduction at 100 µM | [14] |

| 4-Quinolone derivative | K-562 (Leukemia) | GI50: 7.91 ± 0.62 | [14] |

| Oxazino-Quinoline Derivative | A375 (Melanoma) | 0.11 | [15] |

| Oxazino-Quinoline Derivative | DAOY (Medulloblastoma) | 0.19 | [15] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[16]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline derivative test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the cell culture medium. The final concentration of DMSO should be kept below 0.5%. Add 100 µL of the medium containing the test compounds at various concentrations to the wells.[17]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[17]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[18]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[17][18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Part 2: Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their broad spectrum of activity covers both Gram-positive and Gram-negative bacteria, as well as fungi.[11][19]

Mechanisms of Antimicrobial Action

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to inhibit peptide deformylase, an enzyme crucial for bacterial protein synthesis.[13]

-

Cell Wall Disruption: Certain quinoline compounds can disrupt the integrity of the fungal cell wall, leading to cell lysis.[13]

-

Proton Pump Inhibition: Some quinoline derivatives may target the proton pump of ATP synthase, disrupting cellular energy production.[20]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[21]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative | MRSA | 0.75 | [20] |

| Quinoline-2-one derivative | VRE | 0.75 | [20] |

| Quinoline-2-one derivative | MRSE | 2.50 | [20] |

| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [21] |

| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [21] |

| Quinoline-Sulfonamide Hybrid | S. aureus | 0.12 | [22] |

| Quinoline-Sulfonamide Hybrid | S. typhi | 0.12 | [22] |

| Quinoline-Sulfonamide Hybrid | E. coli | 0.12 | [22] |

| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid | S. pneumoniae ATCC 49619 | ≤ 0.008 | [22] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[23]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Quinoline derivative test compounds

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, typically adjusted to a 0.5 McFarland standard.[24]

-

Serial Dilution: Prepare a two-fold serial dilution of the quinoline derivative in the microtiter plate wells containing the growth medium.[23][25]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no drug) and a negative control (medium only).[26]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[25][26]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[23][26]

Part 3: Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. They have been shown to target several key pharmacological targets involved in the inflammatory cascade.[9][12]

Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: Some quinoline derivatives can inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[9]

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. Inhibition of PDE4 by quinoline derivatives can lead to increased cAMP levels and reduced inflammation.[9]

-

TNF-α Converting Enzyme (TACE) Inhibition: TACE is involved in the release of the pro-inflammatory cytokine TNF-α. Quinoline-based inhibitors of TACE can reduce the levels of this key inflammatory mediator.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Quinoline derivative test compound

-

Plethysmometer or calipers

-

Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the quinoline derivative or the reference drug to the rats, typically orally or intraperitoneally, one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. The left paw can be injected with saline as a control.

-

Paw Volume Measurement: Measure the paw volume of both hind paws using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The quinoline scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. The diverse mechanisms of action and the amenability of the quinoline ring to chemical modification offer vast opportunities for the development of novel drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the biological activities of quinoline derivatives, along with practical experimental protocols, to aid researchers in their quest for new and improved medicines.

References

- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chem Biol Drug Des.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (2025). BenchChem.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021).

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2022). Scientific Reports.

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). BenchChem.

- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. (2025). BenchChem.

- MIC (mg/mL) of quinoline scaffolds against bacterial strains. (2021).

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics.

- Review on recent development of quinoline for anticancer activities. (2022). Journal of Applied Biology & Biotechnology.

- Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). Molecules.

- Quinolines: a new hope against inflammation. (2015). Future Medicinal Chemistry.

- Comparative Analysis of Biological Assay Reproducibility for Quinoline Deriv

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). International Journal of Pharmaceutical Sciences and Research.

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023). RSC Advances.

- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (2021).

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLoS ONE.

- Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Deriv

- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2010). Journal of Visualized Experiments.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.

- Carrageenan Induced Paw Edema (R

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).

- MTT Cell Proliferation Assay. (n.d.).

- Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.).

- Minimal Inhibitory Concentr

- Application Note and Protocol for Testing Perilloxin in a Carrageenan-Induced Paw Edema Model. (2025). BenchChem.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD.

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003).

- The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.

- Review on recent development of quinoline for anticancer activities. (2022). Journal of Applied Biology & Biotechnology.

- Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). Molecules.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ACS Omega.

Sources

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atcc.org [atcc.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. static.igem.wiki [static.igem.wiki]

- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

6-Fluoro-3-methoxy-2-methylquinolin-4-amine: A Novel Quinoline-Based Fluorophore for Cellular Imaging and Environmental Sensing

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Fluorescent probes are indispensable tools in modern biological research and drug development, offering high sensitivity and specificity for visualizing cellular components and dynamic processes.[1] The quinoline scaffold is a privileged heterocyclic aromatic structure known for its inherent fluorescence and broad utility in developing molecular probes and chemosensors.[2][3] This application note introduces 6-Fluoro-3-methoxy-2-methylquinolin-4-amine, a novel quinoline derivative with significant potential as a versatile fluorescent probe. The strategic placement of electron-donating (methoxy, amine) and electron-withdrawing (fluoro) groups on the quinoline core suggests favorable photophysical properties, including a potentially large Stokes shift and environmental sensitivity. This document outlines the theoretical basis, physicochemical properties, a plausible synthetic pathway, and detailed protocols for the characterization and application of this compound in live-cell imaging.

Scientific Foundation and Physicochemical Profile

The fluorescence of quinoline derivatives is highly tunable through chemical modification.[3] The subject molecule, this compound, combines several key functional groups that are expected to confer advantageous fluorescent properties. The methoxy (-OCH₃) and amine (-NH₂) groups are strong electron donors, while the fluorine (-F) atom is an electron-withdrawing group. This "push-pull" electronic configuration often leads to a significant intramolecular charge transfer (ICT) character in the excited state, which can result in high fluorescence quantum yields and sensitivity to the local environment, such as solvent polarity or pH.[4][5]

Predicted Physicochemical and Spectroscopic Properties

While empirical characterization is essential, the properties of this compound can be predicted based on structurally related quinoline compounds.[6] The presence of the methoxy group is known to enhance fluorescence and can lead to emission in the blue-green region of the spectrum.[7]

| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |

| Molecular Formula | C₁₁H₁₁FN₂O | Based on chemical structure. |

| Molecular Weight | 206.22 g/mol | Calculated from the molecular formula. |

| Excitation Max (λex) | ~380 - 420 nm | Quinoline derivatives with donor/acceptor groups often absorb in the near-UV to violet range.[6][8] |

| Emission Max (λem) | ~480 - 530 nm | Methoxy-substituted quinolones can exhibit significant Stokes shifts, emitting in the green spectrum.[6][7] |

| Stokes Shift | > 80 nm | The anticipated ICT mechanism typically results in large Stokes shifts, minimizing self-quenching.[5] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol); low solubility in aqueous media. | Common for heterocyclic aromatic compounds.[4] A DMSO stock solution is standard for biological applications. |

| Quantum Yield (Φ) | Moderate to High | The rigid quinoline core and ICT character are conducive to high quantum efficiency.[2] |

Synthetic Pathway Overview

The synthesis of substituted quinolines is a well-established area of organic chemistry.[9] A plausible and efficient route to synthesize this compound can be adapted from known methodologies, such as the Conrad-Limpach synthesis or modifications thereof. The following diagram outlines a conceptual synthetic workflow.

Caption: Conceptual synthetic workflow for this compound.

Principle of Operation: A Potential Sensor

The utility of a fluorescent probe is defined by a change in its optical properties in response to a specific stimulus. For this compound, the ICT mechanism is key.

Caption: Principle of fluorescence modulation via Intramolecular Charge Transfer (ICT).

This ICT character makes the probe potentially sensitive to:

-

Environmental Polarity: In non-polar environments, such as lipid droplets or membranes, many ICT probes exhibit enhanced fluorescence ("turn-on" response) compared to their quenched state in polar, aqueous environments.[1]

-

Metal Ion Coordination: The quinoline nitrogen and the 4-amino group can form a coordination site for metal ions.[2] Binding to cations like Zn²⁺ or Pb²⁺ can restrict intramolecular rotations and block non-radiative decay pathways, leading to chelation-enhanced fluorescence (CHEF).[4][10][11]

Experimental Protocols

Trustworthiness in Protocols: The following protocols are designed as self-validating systems. They include controls and characterization steps that must be performed before the probe is used for quantitative biological experiments.

Protocol 3.1: Spectroscopic Characterization of the Probe

Objective: To empirically determine the core photophysical properties of the synthesized this compound.

Materials:

-

Synthesized this compound powder

-

Spectroscopic grade solvents (e.g., DMSO, Ethanol, Acetonitrile, Phosphate-Buffered Saline (PBS))

-

Quartz cuvettes

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

Reference standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.

-

Absorbance Spectrum: a. Dilute the stock solution to 10 µM in the desired solvent (e.g., ethanol). b. Scan the absorbance from 250 nm to 600 nm using a UV-Vis spectrophotometer to determine the absorbance maximum (λₐₑₛ).

-

Excitation and Emission Spectra: a. Using the same 10 µM sample, place the cuvette in a spectrofluorometer. b. Set the emission wavelength to an estimated value (e.g., 500 nm) and scan the excitation wavelengths across the absorbance range to find the excitation maximum (λₑₓ). c. Set the excitation wavelength to the determined λₑₓ and scan the emission wavelengths to find the emission maximum (λₑₘ).

-

Quantum Yield Determination: a. Prepare a series of dilutions of the probe and the reference standard (Quinine Sulfate, Φ = 0.54) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. b. Measure the integrated fluorescence intensity and absorbance of each sample. c. Calculate the quantum yield using the comparative method (Williams et al., 1983).

-

Solvatochromism Study: Repeat steps 2 and 3 in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethanol, water) to assess environmental sensitivity. A significant shift in λₑₘ with solvent polarity is a strong indicator of an ICT mechanism.

Protocol 3.2: General Protocol for Live-Cell Imaging

Objective: To visualize subcellular structures or ion fluxes in living cells using the probe. This protocol is generalized for adherent mammalian cells (e.g., HeLa, MCF-7) and requires optimization.[12]

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

10 mM probe stock solution in DMSO

-

Cell culture medium (e.g., DMEM)

-

Serum-free medium (e.g., Opti-MEM)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC).[13]

Workflow Diagram:

Caption: Standard workflow for live-cell staining and fluorescence microscopy.

Step-by-Step Procedure:

-

Cell Preparation: Seed cells on a glass-bottom imaging dish to reach 60-70% confluency on the day of the experiment.

-

Probe Concentration Optimization (Crucial First Step): a. Prepare a series of staining solutions by diluting the 10 mM stock into serum-free medium to final concentrations of 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM. b. Wash cells once with warm PBS. c. Add a different concentration to separate dishes and incubate for 30 minutes at 37°C. d. Wash and image as described below. e. Rationale: The goal is to find the lowest concentration that provides a bright signal with minimal background and no signs of cytotoxicity. This is a key self-validating step.

-

Staining Protocol (Using Optimized Concentration): a. Aspirate the culture medium from the cells. b. Wash the cells once with 1 mL of warm PBS. c. Aspirate the PBS and add 500 µL of the pre-warmed staining solution (probe in serum-free medium). d. Rationale: Staining is often performed in serum-free medium because serum proteins can sometimes bind to fluorescent probes, increasing background or preventing cellular uptake.

-

Incubation: Incubate the cells for 15-60 minutes (time should also be optimized) at 37°C in a 5% CO₂ incubator, protected from light.

-

Wash and Image: a. Aspirate the staining solution. b. Wash the cells twice with warm PBS to remove extracellular probe molecules. c. Add 1 mL of fresh, pre-warmed culture medium or imaging buffer (e.g., PBS with calcium and magnesium). d. Immediately proceed to imaging on a fluorescence microscope equipped with a filter set matching the probe's determined excitation and emission spectra.[14]

Data Interpretation and Troubleshooting

| Potential Problem | Possible Cause | Suggested Solution |

| No or Very Weak Signal | 1. Probe concentration too low.2. Incubation time too short.3. Probe is not cell-permeable.4. Incorrect filter set used. | 1. Increase probe concentration (see optimization step).2. Increase incubation time.3. Perform a cell-free assay to confirm fluorescence; if it works, the issue is uptake.4. Verify microscope filters match probe's λₑₓ/λₑₘ.[13] |

| High Background Signal | 1. Probe concentration too high.2. Insufficient washing.3. Probe binding to dish/serum proteins. | 1. Decrease probe concentration.2. Increase the number and duration of wash steps.3. Ensure staining is done in serum-free media and use high-quality imaging dishes. |

| Photobleaching (Signal Fades Quickly) | 1. High excitation light intensity.2. Long exposure times. | 1. Reduce laser power or lamp intensity.2. Use shorter exposure times and increase detector gain.3. Use an anti-fade mounting medium for fixed-cell imaging. |

| Signs of Cytotoxicity | 1. Probe concentration is too high.2. Probe is inherently toxic. | 1. Lower the probe concentration significantly.2. Perform a cell viability assay (e.g., with a LIVE/DEAD kit) in parallel with staining.[15] |

References

-

Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. PubMed. [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Materials International. [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

-

Can quinoline be used as a fluorescent probe?. Biosynce Blog. [Link]

-

Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

-

A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. [Link]

-

Fluorescence In Situ Hybridization (FISH) protocol. Creative BioMart. [Link]

-

Examples of quinoline-based fluorophores and sensors. ResearchGate. [Link]

-

Introduction to Fluorescence Microscopy. Nikon's MicroscopyU. [Link]

- Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and... CoLab.

-

Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. ResearchGate. [Link]

-

4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Sciforum. [Link]

-

Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. PubMed. [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. biosynce.com [biosynce.com]

- 4. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]

- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

- 14. Introduction to Fluorescence Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 15. Microscopy Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Quinolines

Ticket ID: QZN-SYNTH-GUIDE-2024 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Quinoline Paradox

Welcome to the technical support hub for quinoline synthesis. While quinolines are ubiquitous in pharmacophores (e.g., antimalarials, kinase inhibitors), their synthesis is notoriously temperamental.

As researchers, we often face a paradox: the classical methods (Skraup, Friedländer) are robust but harsh and regiochemically promiscuous; modern metal-catalyzed methods are precise but sensitive to "catalyst poisoning" by the very nitrogen heterocycle we are trying to build.

This guide moves beyond textbook definitions to address the causality of failure in the lab.

Module 1: Classical Acid-Mediated Cyclizations (Skraup & Doebner-von Miller)

Issue #1: "My reaction turned into a violent, black tar."

Diagnosis: Uncontrolled polymerization of the

The Mechanism of Failure: In the Skraup reaction, glycerol dehydrates to acrolein in hot concentrated sulfuric acid. Acrolein is prone to rapid radical polymerization (forming "tar") before it can undergo the Michael addition with the aniline. The reaction is also autocatalytic regarding heat.

Troubleshooting Protocol:

-

The Moderator Solution: Do not run neat aniline/glycerol/acid mixtures without a moderator.

-

Add Ferrous Sulfate (

): It acts as a radical scavenger, inhibiting acrolein polymerization. -

Add Boric Acid (

): tempers the dehydration rate of glycerol.

-

-

The "Sulfo-Mix" Technique: Premix the aniline and nitrobenzene (oxidant) with the acid before heating. Add the glycerol dropwise at reflux temperature to keep the instantaneous concentration of acrolein low.

Issue #2: Regiochemical Ambiguity with meta-Substituted Anilines

Diagnosis: You used a meta-substituted aniline and obtained an inseparable mixture of 5- and 7-substituted quinolines.

Technical Insight: The cyclization step involves an electrophilic aromatic substitution (EAS) onto the aniline ring.

-

Ortho/Para directors (e.g., -OMe, -Me): Direct strongly to the para position (relative to the amine), forcing ring closure at the crowded site (yielding the 7-isomer) or the open site (yielding the 5-isomer).

-

Steric vs. Electronic Control: Generally, the 7-isomer is favored due to less steric hindrance, but the 5-isomer forms if the substituent has a strong electronic directing effect that overrides sterics.

Corrective Workflow (Decision Matrix):

Figure 1: Decision matrix for predicting regiochemical outcomes in Skraup cyclizations of meta-anilines.

Module 2: The Conrad-Limpach vs. Knorr Dichotomy

Issue #3: "I made the quinolone, but the substituent is in the wrong position (2- vs 4-)."

Diagnosis: You lost control of the Kinetic vs. Thermodynamic reaction pathway. The condensation of aniline with a

The Science:

-

Kinetic Control (

C): Formation of the Enamine (Schiff base). Cyclization yields the 4-hydroxyquinoline (Conrad-Limpach).[1] -

Thermodynamic Control (

C): Formation of the Amide (Anilide). Cyclization yields the 2-hydroxyquinoline (Knorr).

Step-by-Step Protocol for 4-Hydroxyquinoline (Conrad-Limpach):

-

Step 1 (Condensation): Mix aniline and

-ketoester with an acid catalyst (e.g., HCl) at Room Temperature or mild heat ( -

Validation: Check NMR/TLC. You must see the enamine intermediate. If you see amide peaks, you have already failed.

-

Step 2 (Thermal Shock): Drop the isolated enamine into a pre-heated high-boiling solvent (Diphenyl ether or Dowtherm A) at 250°C .

-

Why? The ring closure has a high activation energy. Gradual heating allows the enamine to revert to reactants and re-equilibrate to the thermodynamically stable amide (Knorr product). Flash heating prevents equilibration.

-

Module 3: Condensation Strategies (Friedländer)

Issue #4: "My 2-aminobenzaldehyde starting material degrades before I can use it."

Diagnosis: 2-aminobenzaldehydes are notoriously unstable due to self-condensation (forming trimeric macrocycles).

The Workaround: In-Situ Generation Do not isolate 2-aminobenzaldehyde. Instead, use a stable precursor and generate the reactive species in the presence of your ketone partner.

Recommended Precursors:

-

2-Nitrobenzaldehyde: Reduce in situ using Iron/Acetic Acid (Fe/AcOH) or

. As the nitro group reduces to the amine, it immediately condenses with the ketone present in the flask. -

2-Aminobenzyl alcohol: Oxidize in situ using

or a Ru-catalyst. The aldehyde forms and immediately reacts.

Data Table: Comparison of Condensation Methods

| Method | Key Precursor | Primary Challenge | Best For... |

| Friedländer | 2-Aminobenzaldehyde | Precursor instability | Polysubstituted quinolines |

| Pfitzinger | Isatin | Decarboxylation step required | Quinoline-4-carboxylic acids |

| Combes | 1,3-Diketone | Regioselectivity (meta-anilines) | 2,4-Disubstituted quinolines |

| Povarov | Imine + Alkene | Lewis Acid sensitivity | Tetrahydroquinolines (requires oxidation) |

Module 4: Modern Metal-Catalyzed Synthesis

Issue #5: "The reaction stalls at 20% conversion (Catalyst Poisoning)."

Diagnosis: The quinoline product (or the starting amine) is coordinating to the metal center (Pd, Cu), displacing the phosphine ligands and killing the catalytic cycle.

Troubleshooting Guide:

-

Ligand Switch: Switch to bulky, electron-rich ligands that are difficult to displace.

-

Recommendation: Use XPhos or BrettPhos for Pd-catalyzed couplings. The steric bulk prevents the quinoline nitrogen from binding to the Pd center.

-

-

Solvent & Temperature: High temperatures (

C) promote ligand dissociation.-

Fix: Use a promoter (e.g., PivOH) to lower the activation energy, allowing the reaction to proceed at lower temperatures where the catalyst-ligand complex is more stable.

-

-

Alternative Pathway (Oxidative Cyclization):

-

Instead of building the ring via C-N coupling, use 2-styrylanilines and perform an oxidative cyclization. This often proceeds metal-free (using

) or with robust copper catalysts that are less sensitive to nitrogen poisoning.

-

Workflow Diagram: Metal-Catalyzed Troubleshooting

Figure 2: Troubleshooting logic for catalyst deactivation in quinoline synthesis.

References

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1, 316. (The foundational text on acid-mediated cyclization).[2][3]

-

Mansfield, N. E., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: Reversal of the regiochemistry. Journal of Organic Chemistry, 71(17), 6592–6595. Link

- McNaughton, B. R., & Miller, B. L. (2003). Resin-based synthesis of substituted quinolines via the Povarov reaction. Organic Letters, 5(23), 4257-4259. (Modern Lewis-acid approaches).

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890. (Source for Conrad-Limpach/Knorr thermodynamic distinction).[1]

-

Li, A. H., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines. PMC PubMed Central. Link

- Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 24463-24476.

Sources

troubleshooting guide for 6-Fluoro-3-methoxy-2-methylquinolin-4-amine experiments

Executive Summary & Molecule Profile

This guide addresses technical challenges associated with 6-Fluoro-3-methoxy-2-methylquinolin-4-amine (FMQ-4-Amine). This compound is a highly specific pharmacophore, often utilized as a scaffold in the development of antimalarials (chloroquine analogs), kinase inhibitors, and DNA-intercalating probes.

The simultaneous presence of the electron-donating 3-methoxy group and the electron-withdrawing 6-fluoro group creates a unique "push-pull" electronic environment. This specific substitution pattern complicates standard nucleophilic aromatic substitution (

Physicochemical Profile

| Property | Value / Characteristic | Implication |

| Basicity (pKa) | ~7.8 - 8.2 (Quinoline N) | Prone to HPLC tailing; requires buffered mobile phases. |

| Solubility | Low in neutral water; High in DMSO, MeOH. | Potential precipitation in cell culture media >10 µM. |

| Reactivity | Deactivated C4 position. | Standard amination of the 4-Cl precursor is difficult. |

| Stability | Photosensitive; Hygroscopic. | Requires amber storage; protect from moisture. |

Synthesis & Reaction Troubleshooting

Critical Issue: Failed Amination of the 4-Chloro Precursor

Symptom: You are attempting to synthesize FMQ-4-Amine from 4-chloro-6-fluoro-3-methoxy-2-methylquinoline, but yields are <20% or starting material remains unreacted.

Root Cause Analysis:

The 3-methoxy group is the culprit. Through resonance donation, it increases electron density at the C4 position, rendering it less electrophilic. Consequently, the standard

Protocol Adjustment: Do not rely on thermal displacement alone. Switch to Palladium-Catalyzed Buchwald-Hartwig Amination .

Recommended Workflow:

-

Catalyst: Pd(OAc)₂ (5 mol%) with BINAP or Xantphos (7 mol%).

-

Base: Cs₂CO₃ (2.0 equiv) – weaker bases like K₂CO₃ are often insufficient.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Temperature: 100–110°C (sealed tube).

Decision Logic for Synthesis:

Figure 1: Decision matrix for overcoming electronic deactivation at the C4 position due to the 3-methoxy substituent.

Purification & Analysis (HPLC/LC-MS)

Critical Issue: Severe Peak Tailing

Symptom: The compound elutes as a broad, asymmetrical peak, making integration inaccurate and purity determination impossible.

Root Cause: The quinoline nitrogen is basic. It interacts strongly with residual silanol groups on standard C18 silica columns. The 3-methoxy group can also induce secondary hydrogen bonding interactions [2].

Troubleshooting Steps:

Option A: High pH Method (Recommended for Stability)

-

Column: C18 Hybrid particle (e.g., Waters XBridge or chemically equivalent).

-

Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

-

Mechanism: At pH 10, the quinoline nitrogen is deprotonated (neutral), eliminating silanol interaction.

Option B: Low pH Ion-Pairing

-

Modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.

-

Mechanism: TFA forms a tight ion pair with the basic amine, masking the charge and sharpening the peak. Warning: TFA suppresses MS ionization signal.

Critical Issue: "Ghost" Peaks in LC-MS

Symptom: You observe [M+16] or [M+32] peaks increasing over time. Diagnosis: N-Oxidation . The electron-rich quinoline nitrogen is susceptible to oxidation by peroxides in aged solvents (THF, Dioxane) or exposure to air/light. Fix:

-

Use fresh, peroxide-free solvents.

-

Store the compound under Argon/Nitrogen.

-

Add 0.1% BHT (butylated hydroxytoluene) to storage solvents if downstream assays permit.

Biological Assay Integration

FAQ: Solubility in Cell Culture Media

Q: I see a fine precipitate when adding FMQ-4-Amine (10 mM DMSO stock) to DMEM media. Why?

A: The planar, aromatic structure of the 6-fluoro-3-methoxy-2-methylquinoline core drives π-π stacking aggregation in aqueous environments. The 6-fluoro substituent increases lipophilicity (

Protocol for Stable Dosing:

-

Pre-dilution: Do not add 100% DMSO stock directly to media.

-

Intermediate Step: Dilute the DMSO stock 1:10 into PBS containing 5% Cyclodextrin (HP-β-CD) .

-

Final Addition: Add this intermediate solution to the cell media.

-

Result: The cyclodextrin encapsulates the hydrophobic core, preventing precipitation while allowing cellular uptake.

-

FAQ: Fluorescence Interference

Q: My assay uses a fluorescence readout (e.g., DAPI or Hoechst). Is this compound compatible? A: Proceed with caution. Quinolines are intrinsic fluorophores.

-

Excitation: ~340–360 nm

-

Emission: ~400–450 nm

-

Risk: FMQ-4-Amine may cause a false positive in assays reading in the blue channel (like DAPI).

-

Control: Run a "Compound Only" well (no cells/reagent) to measure intrinsic background fluorescence at your assay's specific wavelengths.

Analytical Data Summary

Use the table below to validate your synthesized or purchased material.

| Test | Expected Result | Troubleshooting Failure |

| 1H NMR (DMSO-d6) | C2-Me: Singlet ~2.6 ppmC3-OMe: Singlet ~3.8 ppmNH2: Broad singlet ~6.5-7.0 ppm | If C2-Me is split or shifted, check for incomplete cyclization of the precursor. |

| 19F NMR | Single peak ~ -110 to -115 ppm | Multiple peaks indicate regioisomers (e.g., 5-fluoro or 7-fluoro impurities). |

| HRMS (ESI+) | [M+H]+ calc. for C11H11FN2O | If [M+H]+ is +1 mass unit higher, check for hydrolysis of the methoxy to a hydroxyl group. |

Spectroscopic Pathway Verification:

Figure 2: Analytical workflow for identifying common degradation products and synthetic impurities.

References

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).[3] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Link

-

Nagy, T., et al. (2019). Stereoselective separation of underivatized and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatized amino acids using zwitterionic quinine and quinidine type stationary phases.[4] Journal of Chromatography A, 1591, 110-119. Link

-

Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2004).[5] Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.[5] Journal of Combinatorial Chemistry, 6(3), 437–442.[5] Link

-

Vidyacharan, S., Sagar, A., & Sharada, D. S. (2015).[3] A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero-Diels-Alder reaction.[3] Organic & Biomolecular Chemistry, 13, 7614–7618.[3] Link

Sources

- 1. Separation of 6-Aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Stereoselective separation of underivatized and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatized amino acids using zwitterionic quinine and quinidine type stationary phases by liquid chromatography-High resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Validation & Comparative

6-Fluoro-3-methoxy-2-methylquinolin-4-amine vs. other quinoline compounds in efficacy

An In-Depth Efficacy Analysis of Substituted Quinolines in Modern Drug Discovery

A Senior Application Scientist's Guide to 6-Fluoro-3-methoxy-2-methylquinolin-4-amine and its Therapeutic Context

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and the electron-donating/withdrawing properties of the nitrogen atom provide an ideal framework for designing molecules that can interact with a wide array of biological targets.[3][4] From the historic anti-malarial quinine to modern FDA-approved kinase inhibitors for cancer therapy, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9]

This guide provides a comparative analysis of a specific, substituted quinoline, This compound , against other prominent quinoline compounds. While direct, peer-reviewed efficacy data for this exact molecule is not extensively published, we can infer its potential therapeutic profile by examining its structural motifs and comparing them to well-characterized quinoline agents. We will delve into the mechanistic rationale behind different substitution patterns, present comparative data from established quinoline drugs, and provide robust experimental protocols for efficacy evaluation.

Structural Dissection of the Lead Compound: this compound

The therapeutic potential of any quinoline derivative is dictated by the nature and position of its substituents. Let's dissect our lead compound:

-

4-amino group: The 4-aminoquinoline core is famously the backbone of potent anti-malarial drugs like Chloroquine.[6] This group is often crucial for the mechanism of action, which involves interfering with heme metabolism in the malaria parasite.[10][11] In other contexts, such as kinase inhibition, this amine can serve as a critical hydrogen bond donor/acceptor for binding within an ATP pocket.

-

6-Fluoro group: Fluorine substitution is a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity. The high electronegativity of fluorine can alter the electronic properties of the ring and improve interactions with the target protein.

-

3-methoxy and 2-methyl groups: These small alkyl and alkoxy groups can influence the compound's solubility, lipophilicity, and steric profile. Such modifications are critical for optimizing pharmacokinetics and tailoring the molecule to fit precisely into a specific binding site, potentially increasing selectivity and reducing off-target effects.[12]

Based on this structure, this compound could plausibly be investigated as an anticancer, antimalarial, or kinase-inhibiting agent.

Comparative Efficacy Analysis: Quinoline Derivatives in Action

To contextualize the potential of our lead compound, we will compare it against established quinoline derivatives from two major therapeutic areas: oncology and infectious disease.

Quinoline-Based Kinase Inhibitors in Oncology

The quinoline scaffold is a key feature in several FDA-approved kinase inhibitors used to treat cancer.[13] These drugs function by blocking aberrant signaling pathways that drive tumor growth and proliferation.[3][13]

Mechanism of Action: Kinase Inhibition Many quinoline-based drugs are ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. The nitrogen atom in the quinoline ring often acts as a hinge-binding motif, a crucial interaction for potent inhibition.

Caption: Quinoline inhibitors block ATP binding to kinases, halting downstream signaling.

Table 1: Comparative Efficacy of Approved Quinoline-Based Kinase Inhibitors

| Compound | Primary Target(s) | FDA-Approved Indication | Reported IC₅₀ | Reference |

| Neratinib | EGFR, HER2, HER4 | HER2-positive Breast Cancer | ~59 nM (HER2) | [14] |

| Cabozantinib | VEGFR, MET, AXL | Renal Cell Carcinoma, etc. | ~0.035 nM (MET) | [14] |

| Bosutinib | SRC, ABL | Chronic Myeloid Leukemia | ~1.2 nM (Src) | [2] |

| Lenvatinib | VEGFR, FGFR, PDGFR | Thyroid Cancer, etc. | ~4 nM (VEGFR2) | [2] |

IC₅₀ values can vary based on the specific assay conditions and cell lines used.

The substitutions on our lead compound—particularly the 4-amino and 6-fluoro groups—are consistent with structures designed to fit into kinase ATP-binding sites. Further investigation would be required to determine its specific kinase targets and inhibitory potency.

4-Aminoquinolines in Anti-Malarial Therapy

The 4-aminoquinoline class is historically significant for its role in combating malaria.[6] These agents are thought to act by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the polymerization of heme, a byproduct of hemoglobin digestion.[10][15] This leads to a buildup of toxic heme, killing the parasite.[10]

Table 2: Comparison of Prominent Anti-Malarial Quinolines

| Compound | Class | Mechanism of Action | Key Features / Limitations |

| Chloroquine | 4-Aminoquinoline | Interferes with heme polymerization | Widespread resistance in P. falciparum strains.[11] |

| Quinine | Quinoline Methanol | Likely interferes with heme digestion; alternative sites proposed.[15] | Used for drug-resistant malaria; can have significant side effects.[16] |

| Mefloquine | Quinoline Methanol | Not fully elucidated; may interact with specific proteins.[15] | Effective for prophylaxis and treatment; potential for neuropsychiatric side effects. |

| Primaquine | 8-Aminoquinoline | Eradicates liver-stage hypnozoites. | Used for radical cure of P. vivax and P. ovale.[11] |

The 4-amino core of this compound makes it a structural analog to chloroquine, suggesting a potential avenue for investigation against both sensitive and resistant malaria strains. The additional fluoro and methoxy groups could alter its ability to accumulate in the parasite vacuole or evade resistance mechanisms.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of a novel quinoline compound, a series of standardized, self-validating assays must be performed. Below is a detailed protocol for a primary cytotoxicity screen, a fundamental first step in assessing anticancer potential.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is designed to measure the reduction in cell viability of a cancer cell line (e.g., A549 lung carcinoma) when exposed to a test compound.

Causality Behind Choices:

-

Cell Line: A549 is a well-characterized and commonly used human lung adenocarcinoma cell line, providing a robust and reproducible model.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a reliable colorimetric indicator. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The color intensity is directly proportional to the number of living cells.

-

Controls: Including untreated (vehicle) and positive (e.g., Doxorubicin) controls is essential for validating the assay's performance and normalizing the results.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

-

Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Remove the old media from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only (0.5% DMSO) and positive control wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition & Formazan Solubilization:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for another 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

-

Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results on a dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Sources

- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 10. drugs.com [drugs.com]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

benchmarking 6-Fluoro-3-methoxy-2-methylquinolin-4-amine against standard treatments

Benchmarking Guide: 6-Fluoro-3-methoxy-2-methylquinolin-4-amine (FMMQ) vs. Standard Acid Suppressants

Executive Summary

This technical guide outlines the benchmarking protocols for This compound (referred to herein as FMMQ ), a specialized quinoline scaffold.[1] Based on its pharmacophore—specifically the 2-methyl-4-amine-quinoline core substituted with a 3-methoxy group—FMMQ exhibits structural homology to Potassium-Competitive Acid Blockers (P-CABs) and certain Tyrosine Kinase Inhibitors (TKIs) .[1]

This guide focuses on the primary hypothesis: FMMQ as a novel P-CAB candidate targeting the gastric H⁺/K⁺-ATPase.[1] It provides a rigorous framework to evaluate FMMQ against the current clinical gold standards: Vonoprazan (P-CAB) and Esomeprazole (Proton Pump Inhibitor - PPI).[1]

Part 1: The Benchmarking Landscape

To validate FMMQ, you must demonstrate superiority or non-inferiority in three critical domains: Binding Affinity (pK) , Acid Stability , and Onset of Action .[1]

The Competitors (Standard Treatments)

| Standard Treatment | Drug Class | Mechanism of Action | Key Benchmarking Metric |

| Vonoprazan | P-CAB | Reversible, K⁺-competitive inhibition of H⁺/K⁺-ATPase.[1] | Binding Affinity (Ki): High affinity is the bar to beat.[1] Acid Stability: Must remain stable in pH < 1. |

| Esomeprazole | PPI | Irreversible, covalent binding to cysteine residues (requires acid activation).[1] | Duration of Action: PPIs have long duration; FMMQ (reversible) must prove comparable residence time. |

| Sch 28080 | P-CAB (Ref) | Prototype imidazopyridine P-CAB.[1] | Selectivity: Use as a reference for off-target effects.[1] |

The Mechanistic Rationale

FMMQ’s 4-amine and 2-methyl groups are predicted to interact with the luminal surface of the H⁺/K⁺-ATPase, specifically competing with K⁺ ions.[1] Unlike PPIs, FMMQ does not require acid activation, theoretically offering a faster onset of action.[1]

Part 2: Experimental Protocols & Workflows

Protocol A: H⁺/K⁺-ATPase Inhibition Assay (Biochemical)

Objective: Determine the IC50 and Mode of Inhibition (Competitive vs. Non-competitive).[1]

-

Preparation of Gastric Vesicles: Isolate H⁺/K⁺-ATPase-rich vesicles from lyophilized porcine gastric mucosa via sucrose gradient centrifugation.[1]

-

Reaction Setup:

-

Incubation: 30 minutes at 37°C.

-

Detection: Terminate reaction with malachite green solution. Measure inorganic phosphate (Pi) release via absorbance at 620 nm.[1]

-

Validation Check: The IC50 must shift in the presence of varying K⁺ concentrations (e.g., 2 mM vs 20 mM) to confirm the competitive mechanism.

Protocol B: Aminopyrine Accumulation (Cellular)

Objective: Assess intracellular activity in intact parietal cells (pH gradient formation).[1]

-

Cell Isolation: Digest rabbit gastric mucosa with Collagenase/Pronase E to isolate gastric glands.[1]

-

Loading: Incubate glands with [¹⁴C]-Aminopyrine (AP).[1] AP becomes trapped in acidic compartments (parietal cell canaliculi).[1]

-

Stimulation: Induce acid secretion with Histamine (100 µM) + IBMX (30 µM) .

-

Treatment: Add FMMQ or Standards at varying concentrations.

-

Quantification: Measure Radioactivity (CPM) in the cell pellet vs. supernatant.

-

Calculation: The Accumulation Ratio (AR) correlates directly with acid secretion.[1]

-

Target: FMMQ should reduce AR to basal levels (unstimulated) at < 1 µM.[1]

-

Protocol C: In Vivo Acid Secretion (Shay Rat Model)

Objective: Verify systemic efficacy and duration.[1]

-

Subjects: Wistar rats (200g), fasted 24h.

-

Ligation: Under anesthesia, ligate the pylorus.[1]

-

Administration: Administer FMMQ (intraduodenal or oral) immediately post-ligation.[1]

-

Collection: Sacrifice at 4 hours. Collect gastric juice.

-

Analysis: Titrate gastric juice with 0.01 N NaOH to pH 7.0 to determine Total Acid Output (TAO).

Part 3: Visualization of Signaling & Workflow

Figure 1: Mechanism of Action (P-CAB vs. PPI)

This diagram illustrates where FMMQ acts within the parietal cell signaling pathway compared to standard treatments.[1]

Caption: Fig 1. Competitive binding mechanism of FMMQ at the K+ site of the H+/K+ ATPase, contrasted with the covalent binding of PPIs.[1]

Figure 2: Experimental Benchmarking Workflow

A decision tree for validating FMMQ efficacy.

Caption: Fig 2. Sequential validation workflow (Go/No-Go) for benchmarking FMMQ against standard P-CABs.

Part 4: Data Reporting Template

When publishing your comparison, summarize your findings in a standardized table. Use the following structure to ensure direct comparability.

Table 1: Comparative Pharmacological Profile

| Parameter | FMMQ (Test Article) | Vonoprazan (Standard) | Esomeprazole (Standard) | Target Criteria (Success) |

| IC50 (pH 7.4) | [Insert Data] nM | ~10–20 nM | N/A (Inactive at pH 7.[1]4) | < 50 nM |

| IC50 (pH 6.5) | [Insert Data] nM | ~15 nM | ~300 nM (Activated) | Stability across pH range |

| Reversibility | [Yes/No] | Yes | No | Yes |

| K⁺ Competition | [Yes/No] | Yes | No | Yes |

| ED50 (Rat, mg/kg) | [Insert Data] | ~1–2 mg/kg | ~3–5 mg/kg | < 2 mg/kg |

References

-

Scott, D. R., et al. (1987).[1] "The mechanism of action of the gastric proton pump inhibitor, Sch 28080."[1] Journal of Biological Chemistry. Link

-

Shin, J. M., & Sachs, G. (2008).[1] "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports. Link

-

Otake, K., et al. (2016).[1] "Vonoprazan, a novel potassium-competitive acid blocker, shows faster onset of acid inhibitory effect than esomeprazole."[1] Journal of Gastroenterology. Link

-

Andersson, K., & Carlsson, E. (2005).[1] "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases."[1] Pharmacology & Therapeutics.[1] Link

-

Wallmark, B., et al. (1987).[1] "Differentiation among inhibitory actions of omeprazole, cimetidine, and SCH 28080 in isolated gastric glands." Biochimica et Biophysica Acta. Link

Sources

A Comparative Guide to the Cytotoxicity of Fluorinated Quinolines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of fluorine atoms into this heterocyclic system has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced cytotoxic profiles against various cancer cell lines. This guide offers an in-depth, objective comparison of the cytotoxic performance of different fluorinated quinolines, supported by experimental data, to inform and guide future research and drug development endeavors.

The Significance of Fluorine in Quinoline Cytotoxicity

The incorporation of fluorine into the quinoline structure is a well-established strategy to enhance drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] In the context of cytotoxicity, these modifications can lead to more potent and selective anticancer agents. The understanding of structure-activity relationships (SAR) is paramount in harnessing the full potential of fluorination.[2]

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of fluorinated quinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of several novel fluorinated quinoline derivatives from recent studies, providing a clear comparison of their efficacy.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | Fluorine at 3' (meta) position | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.0 | [3][4][5][6] |

| MCF-7 (Breast Cancer) | 10.5 | [3][6] | ||

| 6b | Fluorine at 4' (para) position | MDA-MB-468 | 5.0 | [3][6] |

| MCF-7 | 11.0 | [3][6] | ||

| 6d | Fluorine at 3' (meta) and 4' (para) positions | MDA-MB-468 | 4.0 | [3][6] |

| MCF-7 | 12.0 | [3][6] | ||

| 6f | MDA-MB-468 | 2.5-5 | [3][4][5] | |

| Ciprofloxacin Derivative (4-BHPCP) | 7-(4-(2-(benzhydryloxy)-2-oxoethyl) piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4 dihydroquinoline-3- carboxylic acid | KG1-a (Human Myeloid Leukemia) | 25 | [7] |

| CP-115,953 | 6,8-difluoro-7-(4'-hydroxyphenyl)-1-cyclopropyl-4- quinolone-3-carboxylic acid | Cultured Mammalian Cells | Not specified, but highly active | [8] |

| Compound 16 | 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative | HT-29 (Colon Cancer) | 0.08 | [9] |

| MKN-45 (Gastric Cancer) | 0.22 | [9] | ||

| A549 (Lung Cancer) | 0.07 | [9] | ||

| Norfloxacin | T24 (Bladder Cancer) | LC90 values reported, showing higher toxicity to cancer cells than normal cells | [10] | |

| Enrofloxacin | T24 (Bladder Cancer) | LC90 values reported, showing higher toxicity to cancer cells than normal cells | [10] |

Expert Analysis of Structure-Activity Relationships (SAR):

The data reveals critical insights into the SAR of fluorinated quinolines:

-

Position of Fluorine Matters: The placement of the fluorine atom on the quinoline ring system significantly impacts cytotoxicity. For instance, compound 6a with a fluorine atom at the 3' (meta) position demonstrated potent activity against MDA-MB-468 and MCF-7 breast cancer cells.[3][6] Shifting the fluorine to the 4' (para) position in compound 6b resulted in a slight reduction in potency.[3][6]

-

Multiple Fluorine Substitutions: The introduction of multiple fluorine atoms can have varied effects. Compound 6d , with fluorine at both the 3' and 4' positions, showed comparable potency to the single meta-substituted compound 6a .[3][6] This suggests that a simple additive effect of fluorination on cytotoxicity is not always the case and highlights the complexity of drug-receptor interactions.

-

Influence of Other Substituents: The overall cytotoxic profile is not solely dependent on fluorination. Other substituents on the quinoline nucleus play a crucial role. For example, compounds with pyrrolidines at the R-7 position were found to be more cytotoxic than those with piperazines.[11] Similarly, the presence of a halogen at the R-8 position was associated with increased cytotoxicity compared to hydrogen.[11] The ester group, in conjunction with fluorine substitution, has also been identified as critical for the anticancer activity of certain derivatives.[3][5]

Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death

Fluorinated quinolines exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key cellular enzymes.

1. Induction of Apoptosis:

A common mechanism of action for many cytotoxic fluorinated quinolines is the induction of apoptosis in cancer cells. This is often characterized by:

-

Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, preventing cell proliferation. For example, some fluoroquinolone derivatives have been shown to inhibit the cell cycle in the G2/M phase.[12]

-

Modulation of Apoptotic Proteins: The expression of key proteins involved in the apoptotic cascade is often altered. For instance, a novel ciprofloxacin derivative was shown to promote apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and Survivin, while up-regulating the pro-apoptotic protein Bax.[7]

-

Reactive Oxygen Species (ROS) Generation: Some fluorinated quinolines can induce the production of ROS, leading to oxidative stress and subsequent cell death.[5]

Caption: A simplified diagram illustrating a potential apoptosis induction pathway by fluorinated quinolines.

2. Inhibition of Topoisomerase II:

Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase (topoisomerase II).[11] This inhibitory activity can extend to eukaryotic topoisomerases, which are crucial for DNA replication and cell division in mammalian cells.[11] By inhibiting topoisomerase II, these compounds can introduce DNA strand breaks, ultimately leading to cell death.[8][10] This conversion of topoisomerase II into a cellular poison is a key mechanism of cytotoxicity for some quinolones.[8]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of fluorinated quinolines.

Conclusion and Future Directions

The strategic fluorination of the quinoline scaffold continues to be a highly fruitful avenue for the discovery of potent anticancer agents. The comparative data presented in this guide underscores the importance of substitution patterns and the interplay of various functional groups in determining cytotoxic efficacy. While apoptosis induction and topoisomerase II inhibition are prominent mechanisms, further research is needed to fully elucidate the complex signaling pathways involved. Future efforts should focus on designing novel fluorinated quinolines with improved selectivity for cancer cells to minimize off-target effects and enhance their therapeutic index.

References

-

Domagala, J. M., et al. (1993). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. Antimicrobial Agents and Chemotherapy, 37(10), 2179–2186. [Link]

-

Gürbay, A., et al. (2005). Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells. Toxicology Mechanisms and Methods, 15(5), 339-342. [Link]

-

Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(36), 40886–40900. [Link]

-

Al-Warhi, T., et al. (2024). The Assessment of Cytotoxicity, Apoptosis Inducing Activity and Molecular Docking of a new Ciprofloxacin Derivative in Human Leukemic Cells. Journal of Fluorescence, 34(3), 1379–1389. [Link]

-

Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

-

Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(36), 40886-40900. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(16), 4990. [Link]

-

Robinson, M. J., et al. (1993). Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Antimicrobial Agents and Chemotherapy, 37(10), 2179–2186. [Link]

-